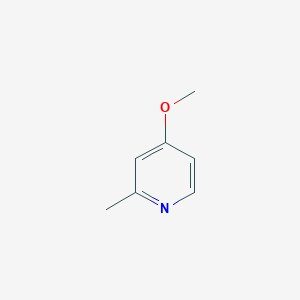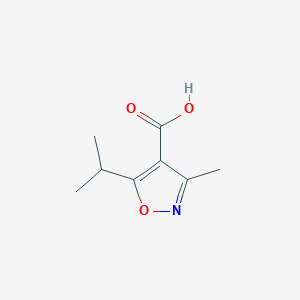![molecular formula C20H17NO3 B1587602 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate CAS No. 528-66-5](/img/structure/B1587602.png)
2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate
Übersicht
Beschreibung
“2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate” is a synthetic compound that has been utilized in scientific research for several decades . It is derived from acetylcholine, a naturally occurring compound . The compound acts as an agonist of the acetylcholine receptor, facilitating the transmission of acetylcholine’s effects on the nervous system . By binding to the receptor, it triggers a signaling cascade, resulting in the release of neurotransmitters like glutamate and GABA . This mechanism subsequently enhances neuronal activity and modulates synaptic plasticity .
Molecular Structure Analysis
The molecular weight of “2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate” is 319.35 . The molecular formula is C20H17NO3 . Unfortunately, the specific structural details are not provided in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate” are not explicitly mentioned in the search results. The molecular weight is 319.35 and the molecular formula is C20H17NO3 .
Wissenschaftliche Forschungsanwendungen
Histochemical Localization of Esterases
Naphthol AS-D acetate is a substrate used for the histochemical localization of esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, and their activity can be visualized using substrates like Naphthol AS-D acetate.
Neuroscience Research
Acting as an agonist of the acetylcholine receptor, Naphthol AS-D acetate facilitates the transmission of acetylcholine’s effects on the nervous system . By binding to the receptor, it triggers a signaling cascade, resulting in the release of neurotransmitters like glutamate and GABA . This mechanism subsequently enhances neuronal activity and modulates synaptic plasticity .
Synthesis of Various Compounds
Naphthol AS-D acetate, derived from acetylcholine, has found application in synthesizing various compounds . Its unique structure and reactivity make it a valuable precursor in organic synthesis.
Construction of Heterocyclic Compounds
Naphthol AS-D acetate has been utilized in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities .
Biological Staining Techniques
Certain naphthols, including Naphthol AS-D acetate, find employment in biological staining techniques, particularly in histology and cytology . These techniques are essential for visualizing cellular and tissue structures in biological research.
Environmental Impact Studies
Naphthol AS-D acetate is widely used as an intermediate in the production of plastics, dyes, fibers, and rubbers . Its detection in soil and water environments has led to studies on its acute toxicity and negative environmental impacts .
Wirkmechanismus
Target of Action
Naphthol AS-D acetate, also known as 2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate or 3-(o-tolylcarbamoyl)naphthalen-2-yl acetate, primarily targets the acetylcholine receptor . The acetylcholine receptor plays a crucial role in transmitting signals in the nervous system .
Mode of Action
Naphthol AS-D acetate acts as an agonist of the acetylcholine receptor . By binding to the receptor, it triggers a signaling cascade, which results in the release of neurotransmitters like glutamate and GABA . This facilitates the transmission of acetylcholine’s effects on the nervous system .
Biochemical Pathways
The biochemical pathways affected by Naphthol AS-D acetate involve the hydrolysis of ester linkages . This process liberates free naphthol compounds, which then couple with a diazonium compound to form highly colored deposits at sites of enzyme activity . This reaction is commonly used in the histochemical detection of nonspecific esterases .
Result of Action
The molecular and cellular effects of Naphthol AS-D acetate’s action are primarily observed in the nervous system due to its interaction with the acetylcholine receptor . The compound’s action results in the release of neurotransmitters like glutamate and GABA, which play key roles in neural signaling .
Action Environment
The action, efficacy, and stability of Naphthol AS-D acetate can be influenced by various environmental factors. For instance, the pH level can affect the activity of the esterases that the compound targets . Additionally, the presence of certain ions, such as magnesium ions, is important in retaining esterases in their natured state during enzyme extraction .
Zukünftige Richtungen
The future directions for the use and study of “2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate” are not specified in the search results. Given its role as an agonist of the acetylcholine receptor , it may have potential applications in neuroscience research or in the development of drugs targeting the nervous system.
Eigenschaften
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-7-3-6-10-18(13)21-20(23)17-11-15-8-4-5-9-16(15)12-19(17)24-14(2)22/h3-12H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFWCJXRSRVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200777 | |
| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate | |
CAS RN |
528-66-5 | |
| Record name | 3-(Acetyloxy)-N-(2-methylphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(N-(o-Methylphenyl)carbamoyl)-3-naphthyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(o-methylphenyl)carbamoyl]-3-naphthyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















